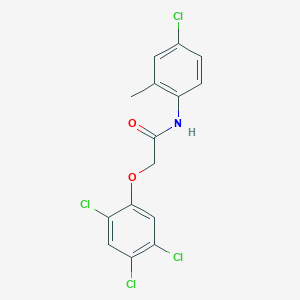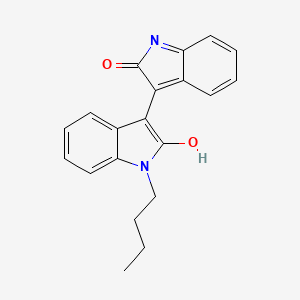
1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione
Übersicht
Beschreibung
1-Butyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as BIQ, is a synthetic compound that belongs to the family of indole derivatives. BIQ has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood. However, studies have shown that 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione inhibits the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione in lab experiments is its unique structural properties, which make it an ideal building block for the synthesis of various organic compounds. However, the synthesis of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is a complex process that requires a high level of expertise and precision. In addition, the high cost of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione. One potential direction is the development of new synthetic methods for the production of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione. Another direction is the investigation of the anti-cancer properties of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione in vivo. Further studies are also needed to fully understand the mechanism of action of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields of research. The synthesis of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione is a complex process that requires a high level of expertise and precision. 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. Further studies are needed to fully understand the mechanism of action of 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been investigated for its anti-cancer properties. Studies have shown that 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In organic synthesis, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of various organic compounds. In materials science, 1-butyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a precursor for the synthesis of conducting polymers.
Eigenschaften
IUPAC Name |
3-(1-butyl-2-hydroxyindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-3-12-22-16-11-7-5-9-14(16)18(20(22)24)17-13-8-4-6-10-15(13)21-19(17)23/h4-11,24H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQMHEVTSDCDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Butyl-2-hydroxyindol-3-yl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)
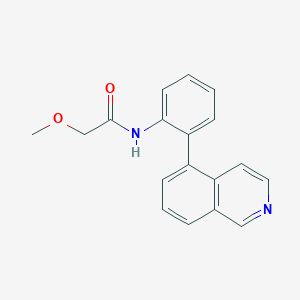

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)
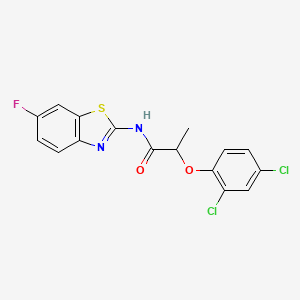
![methyl 2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B4112435.png)
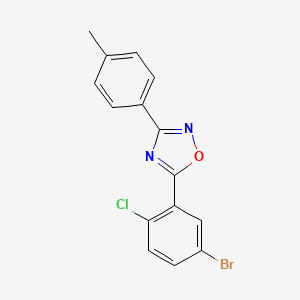
![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)
